

Improving the regioselectivity of reactions with 3-Bromo-2-fluoro-5-methylbenzaldehyde

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Compound of Interest

Compound Name: 3-Bromo-2-fluoro-5-methylbenzaldehyde

Cat. No.: B580479

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Technical Support Center: 3-Bromo-2-fluoro-5-methylbenzaldehyde

Welcome to the technical support center for **3-Bromo-2-fluoro-5-methylbenzaldehyde**. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the regioselectivity of their reactions with this versatile building block.

General Principles of Regioselectivity

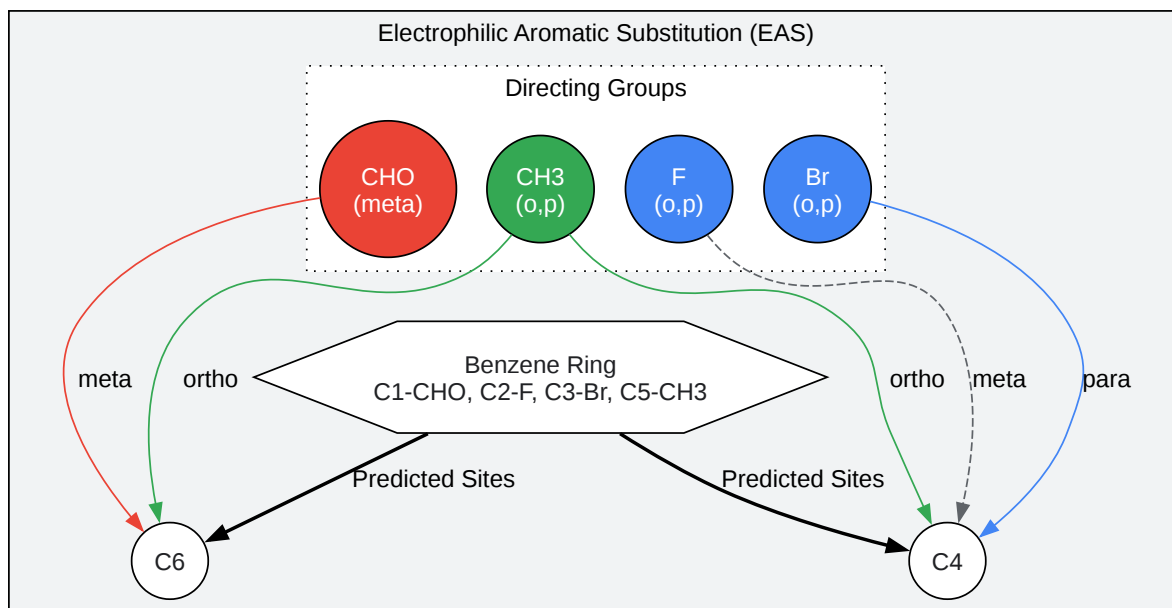
Understanding the electronic and steric properties of **3-Bromo-2-fluoro-5-methylbenzaldehyde** is crucial for predicting and controlling reaction outcomes. The benzene ring is substituted with four distinct groups, each exerting its own influence.

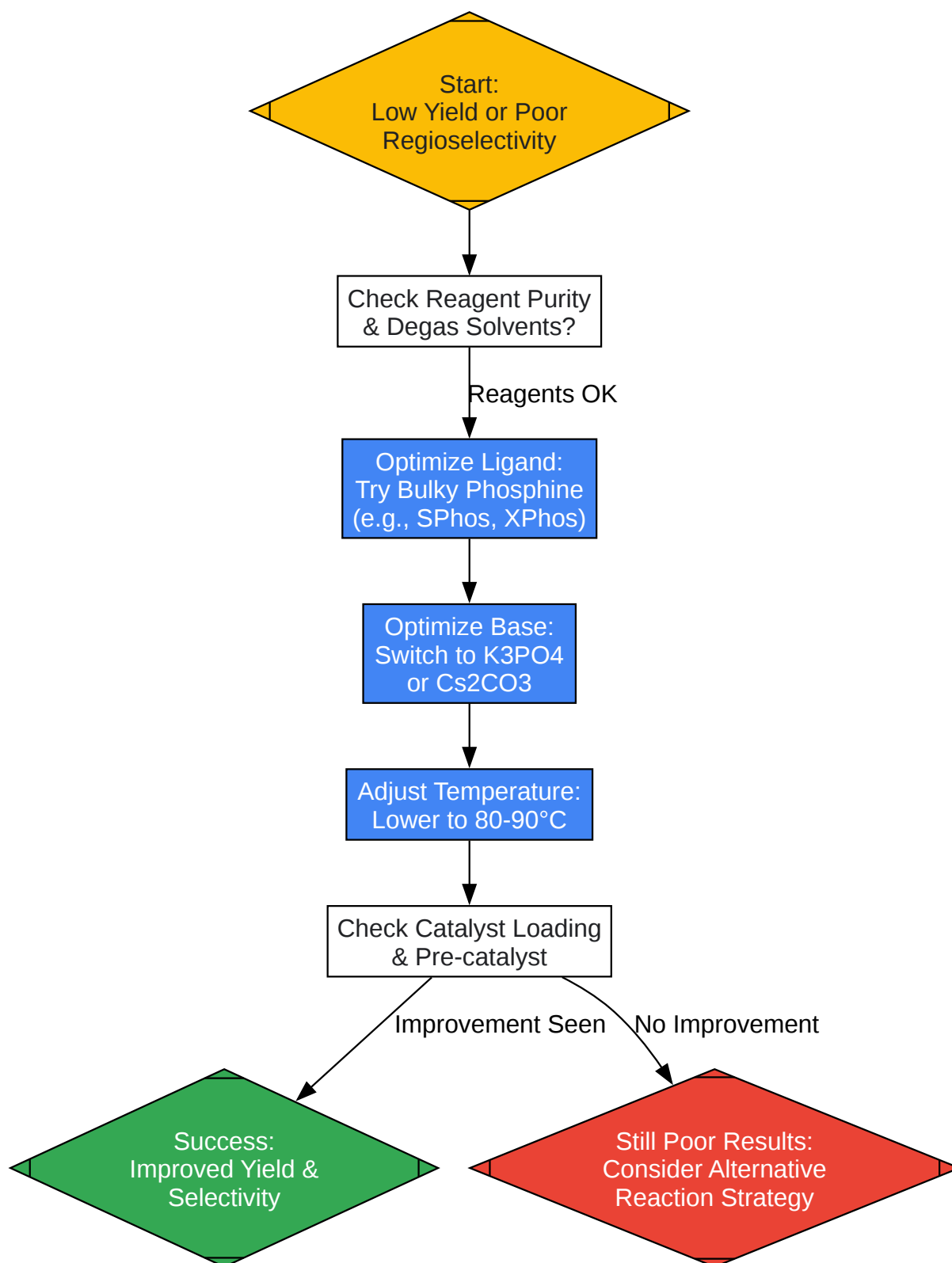
- **-CHO (Aldehyde):** A strong electron-withdrawing group and a meta-director for electrophilic aromatic substitution (EAS). It also deactivates the ring towards EAS.
- **-Br (Bromo):** An electron-withdrawing group (inductively) but an ortho, para-director for EAS due to its lone pairs. It is considered a deactivating group. In palladium-catalyzed cross-coupling reactions, the C-Br bond is a primary reaction site.

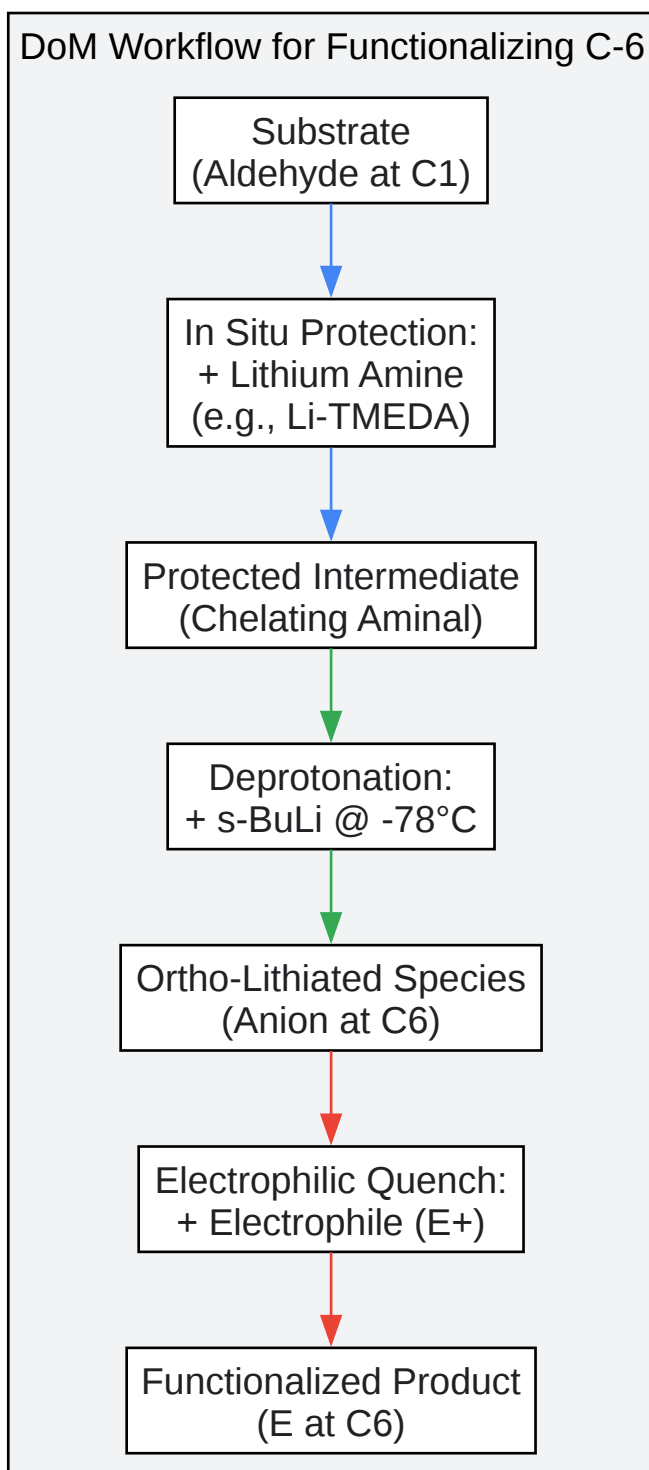
- -F (Fluoro): The most electronegative halogen, it is strongly electron-withdrawing inductively but can also donate electron density via resonance, making it an ortho, para-director for EAS. It is the weakest activator among halogens for nucleophilic aromatic substitution (S_NAr) when it is the leaving group, but the C-F bond is generally less reactive than C-Br in oxidative addition steps of cross-coupling reactions.
- -CH₃ (Methyl): An electron-donating group and an ortho, para-director for EAS. It activates the ring.

The interplay of these directing effects and the steric hindrance between the adjacent bromo and fluoro groups dictates the regioselectivity of most reactions.

Diagram 1: Analysis of Directing Group Effects







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